(R)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole
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Overview
Description
®-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is a chiral compound that features a phenyl group, a pyridin-2-yl group, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted ketone with a pyridin-2-yl-substituted amine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and the reaction may be promoted by reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
®-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the dihydrooxazole ring to other functional groups.
Substitution: The phenyl and pyridin-2-yl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted phenyl or pyridin-2-yl compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
The compound has potential applications in biology, particularly in the study of enzyme interactions and protein-ligand binding. Its chiral nature makes it a valuable tool for investigating stereoselective biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, ®-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ®-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridin-2-yl group may play a crucial role in binding interactions, while the dihydrooxazole ring can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry for their therapeutic potential .
Uniqueness
®-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both phenyl and pyridin-2-yl groups
Properties
IUPAC Name |
(4R)-4-phenyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-17(2,15-10-6-7-11-18-15)16-19-14(12-20-16)13-8-4-3-5-9-13/h3-11,14H,12H2,1-2H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJLOBDTGLGTSM-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)C2=NC(CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=N1)C2=N[C@@H](CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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